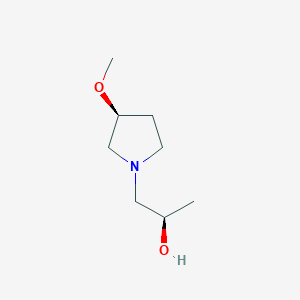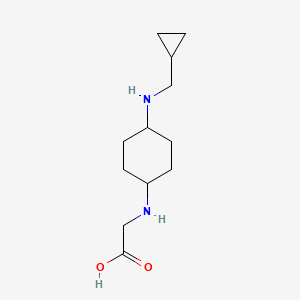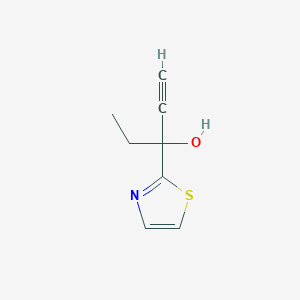
2-Aminoethyl 2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl 2-cyanoacetate is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of both an amino group and a cyano group, making it a versatile building block for the synthesis of various biologically active molecules and heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoethyl 2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with ethylenediamine. This reaction is usually carried out in the presence of a base such as sodium ethoxide in an ethanol solution. The reaction proceeds smoothly at room temperature, yielding the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethyl 2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The cyano group can undergo condensation reactions with carbonyl compounds to form heterocyclic structures.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Condensation Reactions: Reagents such as aldehydes and ketones are commonly used.
Reduction Reactions: Catalysts like RANEY® Nickel and reducing agents such as sodium borohydride (NaBH4) are employed
Major Products Formed:
Substituted Derivatives: Various N-substituted cyanoacetamides.
Heterocyclic Compounds: Pyrroles, imidazoles, and other nitrogen-containing heterocycles.
Reduced Amines: Primary and secondary amines
Scientific Research Applications
2-Aminoethyl 2-cyanoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and biologically active molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential in developing new pharmaceuticals, including antimicrobial and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2-Aminoethyl 2-cyanoacetate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Aminoethyl 2-cyanoacetamide
- Ethyl cyanoacetate
- Methyl cyanoacetate
Comparison: 2-Aminoethyl 2-cyanoacetate is unique due to the presence of both an amino group and a cyano group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-aminoethyl 2-cyanoacetate |
InChI |
InChI=1S/C5H8N2O2/c6-2-1-5(8)9-4-3-7/h1,3-4,7H2 |
InChI Key |
AYCPVIGEKOYHIM-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756065.png)
![tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate](/img/structure/B11756070.png)
![3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11756077.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
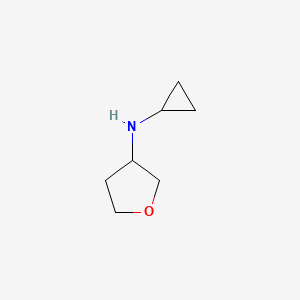

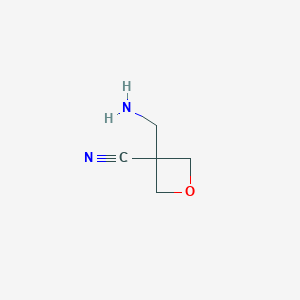
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756096.png)
![ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride](/img/structure/B11756103.png)
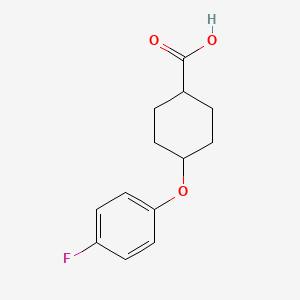
![1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11756109.png)
